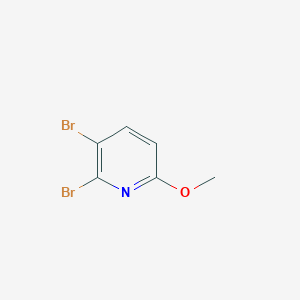

2,3-Dibromo-6-methoxypyridine

描述

Significance of Pyridine (B92270) Scaffolds in Modern Organic Synthesis

The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, is a ubiquitous structural motif in a multitude of natural products, pharmaceuticals, and agrochemicals. nih.govresearchgate.net Its unique electronic properties and the ability to engage in a wide range of chemical transformations make it a cornerstone of modern organic synthesis. nih.govscispace.com Pyridine and its derivatives serve as crucial intermediates, ligands in organometallic catalysis, and functional components in advanced materials. nih.gov The presence of the nitrogen atom in the ring not only influences the molecule's basicity and solubility but also directs its reactivity, allowing for selective functionalization. nih.govnih.gov

Strategic Importance of Halogenated Pyridines as Versatile Building Blocks

The introduction of halogen atoms onto the pyridine ring dramatically enhances its synthetic value, transforming it into a versatile building block. sigmaaldrich.comnih.gov Halopyridines are key precursors in a myriad of cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Stille couplings, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comossila.com The strategic placement of halogens allows for regioselective modifications, providing a powerful tool for the construction of complex molecular architectures. nih.govnih.gov The differential reactivity of various halogens (I, Br, Cl, F) further expands the synthetic possibilities, enabling sequential and site-selective transformations. nih.gov

Contextualizing 2,3-Dibromo-6-methoxypyridine within Advanced Halopyridine Systems

This compound emerges as a highly functionalized member of the dihalogenated pyridine family. The presence of two bromine atoms at adjacent positions (C2 and C3) and a methoxy (B1213986) group at the C6 position creates a unique pattern of reactivity and offers multiple sites for synthetic elaboration. This specific arrangement of substituents allows for a range of selective chemical manipulations, making it a valuable intermediate in the synthesis of more complex, highly substituted pyridine derivatives. The interplay between the electron-withdrawing bromine atoms and the electron-donating methoxy group influences the electronic landscape of the pyridine ring, impacting its reactivity towards nucleophilic and electrophilic reagents.

Structure

3D Structure

属性

IUPAC Name |

2,3-dibromo-6-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO/c1-10-5-3-2-4(7)6(8)9-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJHXRAOMXXAMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30731835 | |

| Record name | 2,3-Dibromo-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909720-21-4 | |

| Record name | 2,3-Dibromo-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Studies of 2,3 Dibromo 6 Methoxypyridine

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a critical reaction class for functionalizing aromatic rings, particularly electron-deficient systems like pyridine (B92270). wikipedia.orgnumberanalytics.commasterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.comchemistrysteps.comyoutube.com The presence of electron-withdrawing groups on the aromatic ring is crucial as they stabilize this negatively charged intermediate, thereby facilitating the reaction. numberanalytics.commasterorganicchemistry.compressbooks.pub

The reactivity of the pyridine ring in 2,3-Dibromo-6-methoxypyridine towards SNAr is significantly influenced by its substituents. The nitrogen atom within the pyridine ring is inherently electron-withdrawing, which reduces the electron density of the ring and makes it more susceptible to nucleophilic attack compared to benzene. pearson.com

The substituents on the pyridine ring further modulate its electronic properties:

Bromo Substituents : The two bromine atoms at the C2 and C3 positions are electron-withdrawing through their inductive (-I) effect, further decreasing the electron density of the pyridine ring.

Methoxy (B1213986) Substituent : The methoxy group at the C6 position is electron-donating through its positive mesomeric (+M) effect, which increases electron density on the ring.

Electron-withdrawing groups (EWGs) play a pivotal role in SNAr reactions by stabilizing the anionic Meisenheimer complex formed during the nucleophilic attack. numberanalytics.commasterorganicchemistry.commdpi.com This stabilization is a key factor in overcoming the energy barrier associated with the temporary loss of aromaticity. wikipedia.orgechemi.com In the case of this compound, the bromo substituents act as EWGs.

The stability of the Meisenheimer complex is a determining factor for whether a nucleophilic aromatic substitution is feasible. echemi.com The negative charge in the intermediate is more effectively stabilized when it can be delocalized onto an electronegative atom. echemi.comquora.com In pyridine derivatives, attack at the C2 and C4 positions allows for the delocalization of the negative charge onto the ring nitrogen, which is a significant stabilizing factor. echemi.comquora.com

Nucleophilic attack on the pyridine ring is highly regioselective, favoring the positions ortho and para (C2, C4, and C6) to the nitrogen atom. echemi.comquora.com This preference is due to the ability to delocalize the resulting negative charge of the Meisenheimer intermediate onto the electronegative nitrogen atom, which is not possible with attack at the meta (C3 and C5) positions. echemi.comquora.com

In this compound, the potential sites for nucleophilic attack are the carbon atoms bearing the bromo leaving groups. Attack at the C2 position is generally favored over the C3 position due to the aforementioned stabilization by the ring nitrogen. The methoxy group at the C6 position also influences the regioselectivity, potentially directing nucleophiles to the C2 position.

| Attacked Position | Electronic Effect of Nitrogen | Stabilization of Intermediate | General Reactivity |

| C2 (ortho) | Electron-withdrawing | High (charge on N) | Favored |

| C3 (meta) | Electron-withdrawing | Low | Disfavored |

| C4 (para) | Electron-withdrawing | High (charge on N) | Favored |

In SNAr reactions, the nature of the leaving group significantly impacts the reaction rate. Contrary to SN1 and SN2 reactions, the typical leaving group ability for halogens in SNAr is F > Cl ≈ Br > I. wikipedia.org This is because the rate-determining step is the initial nucleophilic attack and the formation of the Meisenheimer complex, not the departure of the leaving group. wikipedia.org The high electronegativity of fluorine helps to stabilize the transition state leading to the intermediate.

However, for some pyridine systems, the reactivity order of halogens as leaving groups can be different. researchgate.net For instance, in the reaction of substituted N-methylpyridinium compounds with piperidine, the reactivity order was found to be 2-F ~ 2-Cl ~ 2-Br ~ 2-I. researchgate.net The specific reaction conditions and the nature of the nucleophile and substrate can all influence the relative leaving group abilities.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and halogenated pyridines are excellent substrates for these transformations. chemblink.com

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with a halide or triflate. nih.govrsc.org This reaction is widely used for the synthesis of biaryl compounds. In the context of this compound, the two bromo substituents provide handles for sequential or selective Suzuki-Miyaura couplings.

Research has demonstrated the selective Suzuki coupling of dihalogenated pyridines. For instance, 2-bromo-6-iodo-3-methoxypyridine (B1278952) has been shown to yield mono-arylated derivatives and teraryls in selective Suzuki reactions. researchgate.net The site-selectivity of the cross-coupling in dihalogenated heteroarenes is often dictated by the intrinsic electrophilicity of the carbon-halogen bonds, with the halogen proximal to the heteroatom typically being more reactive. nih.gov However, the selectivity can be influenced by the choice of catalyst, ligands, and reaction conditions. nih.gov For this compound, the C2-Br bond is generally expected to be more reactive in Suzuki-Miyaura coupling than the C3-Br bond due to the electronic influence of the adjacent ring nitrogen.

| Substrate | Catalyst System | Key Finding | Reference |

| 2-Bromo-6-iodo-3-methoxypyridine | Not specified | Yielded mono-arylated derivatives and teraryls in selective Suzuki reactions. | researchgate.net |

| 2,6-Dibromopyridine (B144722) | PdMCs | Afforded corresponding monoarylpyridines with high selectivity and yield. | researchgate.net |

| Arylboronic acids and alkyl α-bromoacetates | Pd(dba)2 and tri(o-tolyl)phosphine | Effective for synthesis of sterically demanding arylacetic acid derivatives. | nih.gov |

| Enantioenriched allylic alcohols and boronic acids | Pd2(dba)3–TMEDA | Smoothly coupled in a highly regioselective fashion. | rsc.org |

Other Carbon-Carbon and Carbon-Heteroatom Bond Forming Cross-Couplings (e.g., Difluoromethylthiolation)

Beyond the well-established Suzuki, Stille, and Negishi reactions, the reactivity of this compound extends to other important cross-coupling transformations for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.netnih.gov

A notable example is the palladium-catalyzed difluoromethylthiolation. rsc.org This reaction allows for the direct introduction of the SCF₂H group, a valuable moiety in medicinal chemistry, onto heteroaromatic rings. The reaction proceeds under mild conditions and tolerates a variety of functional groups. rsc.org For instance, the palladium-catalyzed reaction of heteroaryl bromides and iodides with a difluoromethylthiolating agent, such as [(SIPr)Ag(SCF₂H)]₂, provides the corresponding difluoromethylthiolated heteroarenes in good to excellent yields. rsc.org

Other carbon-heteroatom bond-forming reactions include C-N and C-O couplings (Buchwald-Hartwig amination and etherification) and C-S couplings. researchgate.netnih.gov These reactions are crucial for the synthesis of a wide range of functionalized pyridine derivatives with potential applications in pharmaceuticals and materials science. chemblink.com The development of efficient catalytic systems for these transformations is an active area of research. rsc.orgchemrxiv.org

Elimination-Addition (Benzyne) Mechanisms

In addition to cross-coupling pathways, halogenated pyridines can undergo reactions via elimination-addition mechanisms involving highly reactive pyridyne (dehydropyridine) intermediates. The formation of a pyridyne intermediate from a dihalopyridine typically requires a strong base, such as sodium amide or an organolithium reagent. e-bookshelf.de

The mechanism involves the deprotonation of a carbon atom adjacent to a halogen, followed by the elimination of a metal halide to form the strained triple bond of the pyridyne. The position of the triple bond is determined by the substitution pattern of the starting dihalopyridine. The resulting pyridyne is a powerful electrophile and will readily react with any available nucleophiles in the reaction mixture.

The reactivity of pyridynes allows for the introduction of substituents at positions that are not easily accessible through other synthetic routes. The addition of a nucleophile to the pyridyne intermediate can occur at either carbon of the triple bond, leading to the formation of regioisomeric products. The regioselectivity of the nucleophilic addition is influenced by the electronic effects of the substituents on the pyridine ring.

Analysis of Rearrangement Phenomena in Benzyne-Mediated Reactions

The generation of aryne intermediates from dihaloarenes often involves metal-halogen exchange followed by elimination. In the case of this compound, the formation of the corresponding pyridyne can lead to subsequent rearrangement reactions. The specific pyridyne formed, 3-bromo-6-methoxy-2-pyridyne, can undergo various transformations depending on the reaction conditions and the nucleophiles present.

Research into the reactions of similarly substituted pyridynes, such as those generated from 3-bromopyridine, has shown that these intermediates can lead to a variety of functionalized pyridines. researchgate.net The regioselectivity of nucleophilic attack on the pyridyne is influenced by both electronic and steric factors. The methoxy group at the 6-position of the pyridine ring in this compound is expected to exert a significant electronic influence on the reactivity of the pyridyne intermediate.

Detailed mechanistic studies involving trapping experiments and computational analysis are often employed to elucidate the exact pathways of these rearrangements. For instance, the reaction of a pyridyne precursor with various trapping agents can help identify the structure of the intermediate and the regioselectivity of its reactions.

While specific studies detailing the rearrangement phenomena in benzyne-mediated reactions of this compound are not extensively documented in the provided search results, the principles of aryne chemistry suggest that the resulting 3-bromo-6-methoxy-2-pyridyne would be a reactive intermediate capable of undergoing nucleophilic attack at either C2 or C3, potentially leading to rearranged products. The precise nature of these rearrangements would be a subject for further experimental investigation.

Radical Reaction Pathways in Functionalization

The functionalization of halogenated heterocycles like this compound can also proceed through radical reaction pathways. These reactions are often initiated by photoinduction, thermal induction, or electron transfer processes and provide alternative routes to substituted pyridines that may not be accessible through traditional ionic pathways.

Photoinduced and thermally induced radical reactions offer mild and efficient methods for the functionalization of haloarenes. sioc-journal.cnaablocks.commdpi.com In these processes, a radical is typically generated from the haloarene, which can then participate in a variety of bond-forming reactions.

Photoinduced Radical Reactions: Visible-light photoredox catalysis has emerged as a powerful tool for generating aryl radicals from aryl halides. nih.gov This methodology often involves the use of a photosensitizer that, upon excitation with light, can engage in a single-electron transfer (SET) with the aryl halide to generate the corresponding aryl radical. This radical can then undergo addition to alkenes or alkynes, or participate in cross-coupling reactions. nih.govresearchgate.net The reaction conditions, such as the choice of solvent and catalyst, can significantly influence the chemoselectivity of these reactions. nih.gov For instance, the use of a hydrogen-bond-donating solvent like trifluoroethanol can promote the hydroarylation of electron-rich olefins. nih.gov

| Initiator | Reactant | Product Type | Reference |

| Visible Light/Photocatalyst | Alkene | Hydroarylated Pyridine | nih.gov |

| Visible Light/Photocatalyst | Alkyne | Alkenylated Pyridine | nih.gov |

Thermally Induced Radical Reactions: While less common for aryl halides compared to photoinduced methods, thermally induced radical reactions can also be employed. These reactions often require a radical initiator that decomposes upon heating to generate radicals, which can then abstract a halogen atom from the aryl halide to initiate a radical chain reaction.

The SRN1 (substitution, radical-nucleophilic, unimolecular) mechanism is a well-established pathway for the substitution of aryl halides. researchgate.net This chain reaction involves the formation of a radical anion from the aryl halide via single-electron transfer (SET). researchgate.netlibretexts.orgresearchgate.net This radical anion then fragments to produce an aryl radical and a halide ion. The aryl radical can then react with a nucleophile to form a new radical anion, which subsequently transfers an electron to another molecule of the starting aryl halide to propagate the chain.

The key steps in the SRN1 mechanism are:

Initiation: Formation of a radical anion from the aryl halide.

Propagation:

Fragmentation of the radical anion to an aryl radical and a halide ion.

Reaction of the aryl radical with a nucleophile.

Electron transfer from the resulting radical anion to the starting aryl halide.

The efficiency of SRN1 reactions can be influenced by factors such as the nature of the nucleophile, the solvent, and the presence of radical initiators or inhibitors. researchgate.net For instance, the presence of a good electron donor can initiate the reaction, while radical scavengers can inhibit it. researchgate.net Photo-stimulation can also be used to promote SRN1 reactions. researchgate.net

| Reaction Type | Key Intermediate | Driving Force | Reference |

| SRN1 | Aryl Radical Anion, Aryl Radical | Electron Transfer | researchgate.netresearchgate.net |

Advanced Derivatization and Functionalization Strategies

Selective Monofunctionalization of Dibrominated Pyridines

The selective reaction at one of the two bromine atoms in 2,3-dibromo-6-methoxypyridine is a key step in its derivatization. The difference in the electronic environment of the C2 and C3 positions allows for regioselective transformations. The bromine at the C2 position is generally more susceptible to nucleophilic attack and metal-halogen exchange due to the electron-withdrawing effect of the adjacent nitrogen atom.

One common approach for selective monofunctionalization is the use of organometallic reagents under controlled conditions. For instance, a halogen-magnesium exchange reaction can be performed selectively at the more reactive bromine position. This can be achieved using reagents like isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl) at low temperatures. The resulting Grignard reagent can then be trapped with various electrophiles to introduce a single substituent.

Another method involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve selective coupling at one of the bromine positions. The choice of the boronic acid or ester also plays a role in the selectivity of the reaction.

Sequential Difunctionalization Approaches for Complex Architectures

Building upon selective monofunctionalization, sequential difunctionalization allows for the introduction of two different functional groups at the C2 and C3 positions. This step-wise approach is fundamental for creating highly substituted and complex pyridine (B92270) derivatives.

The process typically begins with the selective functionalization of one bromine atom, as described in the previous section. The resulting monosubstituted bromopyridine then serves as the substrate for the second functionalization step. The remaining bromine atom can be targeted using a different set of reaction conditions or a different type of transformation.

For example, after a Suzuki-Miyaura coupling at the C2 position, the bromine at the C3 position can be subjected to a different cross-coupling reaction, such as a Sonogashira coupling to introduce an alkyne, a Buchwald-Hartwig amination to add an amino group, or a cyanation reaction to install a nitrile group. This sequential strategy provides a high degree of control over the final structure of the molecule.

Regiocontrolled Manipulation of Halogen and Methoxy (B1213986) Positions for Diverse Substituents

The regiocontrolled manipulation of the halogen and methoxy groups on the pyridine ring is essential for creating a wide range of substituted derivatives. The interplay between the electronic effects of the bromine atoms and the methoxy group dictates the reactivity and selectivity of various transformations.

The methoxy group at the C6 position is an important modulator of the ring's electronic properties. It can be demethylated to the corresponding pyridone, which offers a different set of reactive possibilities. thieme-connect.com For instance, selective demethylation can be achieved using reagents like L-selectride, which shows a preference for demethylating methoxypyridines over other aryl methyl ethers. thieme-connect.com

Furthermore, the bromine atoms can be manipulated through halogen exchange reactions or by conversion into other functional groups, which in turn influences the reactivity of the remaining positions. The strategic sequencing of these manipulations allows for the synthesis of a vast library of substituted pyridines.

Introduction of Diverse Functional Groups (e.g., Aryl, Carbonitrile, Amino, Thiol)

The versatility of this compound as a synthetic building block is demonstrated by the wide array of functional groups that can be introduced onto the pyridine core. escholarship.org

Aryl Groups: Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Negishi couplings, are extensively used to introduce aryl and heteroaryl substituents. uni-muenchen.de These reactions are tolerant of a wide range of functional groups on both coupling partners, enabling the synthesis of complex biaryl structures.

Carbonitrile Groups: The introduction of a carbonitrile (cyano) group is often achieved through palladium-catalyzed cyanation using reagents like zinc cyanide or potassium cyanide. This transformation is valuable for introducing a versatile functional group that can be further elaborated into amines, carboxylic acids, or amides.

Amino Groups: The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. This palladium-catalyzed reaction allows for the coupling of this compound with a wide variety of primary and secondary amines, leading to the synthesis of aminopyridine derivatives. escholarship.org

Thiol Groups: Thiol groups can be introduced through several methods. One approach involves the reaction of the lithiated pyridine with elemental sulfur, followed by reduction. Another method is the palladium-catalyzed coupling with thiols or their corresponding salts. Pyridinetellurolate complexes have also been used as precursors for introducing chalcogen atoms. researchgate.net

The ability to introduce these diverse functional groups with high regioselectivity makes this compound a valuable and versatile platform for the synthesis of novel compounds with potential applications in various fields of chemistry.

Computational and Theoretical Investigations

Electronic Structure Analysis and Prediction

The analysis of the electronic structure of 2,3-Dibromo-6-methoxypyridine is fundamental to understanding its chemical behavior. Computational methods allow for the precise calculation of various electronic properties, which in turn helps in predicting its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a powerful and widely used tool for investigating the molecular structure and vibrational spectra of organic compounds. researchgate.net This method is employed to optimize the molecular geometry of this compound, determining its most stable three-dimensional conformation. DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict key geometrical parameters. nih.gov

Once the geometry is optimized to a true energy minimum on the potential energy surface, further calculations can be performed to predict molecular properties. scispace.com These include thermodynamic functions such as enthalpy, entropy, and Gibbs free energy, which provide insights into the molecule's stability. Furthermore, DFT is used to compute vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule. These calculated spectra can be compared with experimental data to validate the accuracy of the computational model. scispace.com For instance, a study on 3-bromo-2-hydroxypyridine (B31989) utilized DFT to calculate its global minimum energy and thermodynamic properties. nih.gov

Table 1: Representative Predicted Geometrical Parameters for this compound from DFT Calculations This table presents expected values based on typical DFT calculations for similar pyridine (B92270) derivatives. Actual experimental or calculated values may vary.

| Parameter | Predicted Value |

|---|---|

| C2-Br Bond Length (Å) | ~1.89 |

| C3-Br Bond Length (Å) | ~1.90 |

| C6-O Bond Length (Å) | ~1.35 |

| N1-C2-C3 Bond Angle (°) | ~120.5 |

| C2-C3-C4 Bond Angle (°) | ~119.8 |

| Dipole Moment (Debye) | ~2.5 - 3.5 |

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com The energy of the HOMO is related to the molecule's ionization potential and nucleophilicity, whereas the LUMO's energy relates to its electron affinity and electrophilicity. youtube.com

The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For this compound, the HOMO is expected to be distributed primarily over the pyridine ring and the methoxy (B1213986) group, which are electron-rich regions. The LUMO is likely to be located over the pyridine ring, particularly near the electron-withdrawing bromine atoms.

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify the reactivity of the molecule.

Table 2: Illustrative Reactivity Descriptors for this compound This table provides a conceptual framework for the types of data generated from FMO analysis.

| Descriptor | Formula | Predicted Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Indicates electron-donating ability |

| LUMO Energy (ELUMO) | - | Indicates electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Relates to chemical reactivity and stability |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power to attract electrons |

| Electrophilicity Index (ω) | χ² / 2η | Quantifies the electrophilic nature of the molecule |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying its reactive sites. researchgate.net The MEP is mapped onto the molecule's electron density surface, using a color code to represent different potential values. uni-muenchen.de Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), prone to nucleophilic attack. Green and yellow areas represent neutral or slightly negative/positive potentials, respectively. researchgate.net

For this compound, the MEP map would be expected to show the most negative potential (red) localized around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group, due to their lone pairs of electrons. These sites are the most likely to be protonated or attacked by electrophiles. In contrast, regions of positive potential (blue) would likely be found around the hydrogen atoms of the methoxy group and potentially in the vicinity of the bromine atoms, indicating sites for nucleophilic interaction. researchgate.netresearchgate.net This analysis provides a clear, intuitive guide to the molecule's reactivity patterns. nih.gov

Reaction Pathway Elucidation and Mechanistic Insights

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions, providing detailed information about the transition from reactants to products.

Understanding a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. Computational methods can locate and characterize the geometry of the TS, which is a first-order saddle point on the potential energy surface. Vibrational frequency analysis is used to confirm the TS, which should have exactly one imaginary frequency corresponding to the motion along the reaction path. mdpi.com

By calculating the energies of the reactants, transition states, intermediates, and products, a complete energy profile for a reaction can be constructed. The energy difference between the reactants and the transition state defines the activation energy barrier, which determines the reaction rate. A lower activation energy implies a faster reaction. For reactions involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions, DFT calculations can be used to compare different possible pathways and determine the most energetically favorable one. nih.gov

Many reactions involving substituted pyridines can yield multiple products depending on the position of attack (regioselectivity) or the spatial arrangement of atoms (stereospecificity). Computational modeling is a powerful tool for predicting these outcomes. By calculating the activation energies for all possible reaction pathways leading to different regioisomers, the preferred product can be identified as the one formed via the lowest energy barrier. researchgate.netmdpi.com

For this compound, a key question in functionalization reactions (e.g., Suzuki or Buchwald-Hartwig coupling) is which of the two bromine atoms is more reactive. The C-Br bond at the 2-position is adjacent to the ring nitrogen, while the C-Br bond at the 3-position is flanked by another bromine and a methoxy-bearing carbon. Computational analysis of the transition states for oxidative addition at each C-Br bond can reveal the kinetic preference. The analysis of local reactivity descriptors, such as Fukui functions derived from DFT, can also help predict the most reactive sites for electrophilic or nucleophilic attack, thus explaining the observed regioselectivity. researchgate.net

Analysis of Intermolecular Interactions and Crystal Packing

As of the latest available scientific literature, detailed computational and theoretical investigations focusing specifically on the intermolecular interactions and crystal packing of this compound are not publicly available. Searches of chemical and crystallographic databases have not yielded specific studies that analyze the crystal structure of this particular compound.

Consequently, a definitive analysis of its intermolecular interactions—such as halogen bonding, π-π stacking, or hydrogen bonding—and how these forces influence its crystal packing and, by extension, its reactivity and synthesis, cannot be provided at this time.

While research exists for structurally related compounds, such as other brominated or methoxylated pyridine derivatives, direct extrapolation of these findings to this compound would be speculative and would not meet the required standards of scientific accuracy for this article. The precise substitution pattern of the bromine and methoxy groups on the pyridine ring is expected to significantly influence the electronic distribution and steric factors, which in turn would dictate the specific nature and geometry of intermolecular interactions.

Further experimental studies, such as single-crystal X-ray diffraction, combined with theoretical calculations, are necessary to elucidate the solid-state structure of this compound. Such research would provide valuable insights into its molecular conformation, the dominant intermolecular forces at play, and the resulting crystal lattice. This information would be crucial for understanding its physical properties and for predicting its behavior in various chemical environments, which is particularly relevant for its synthesis and reactivity.

Applications As Advanced Synthetic Intermediates and Scaffolds

Precursors for Complex Heterocyclic Systems

The dibrominated nature of 2,3-Dibromo-6-methoxypyridine makes it an exceptional precursor for generating intricate heterocyclic structures. The differential reactivity of the bromine atoms can be exploited in various cross-coupling and annulation reactions to build molecular complexity in a controlled manner.

The presence of two bromine atoms on the pyridine (B92270) ring allows this compound to serve as a key intermediate in the synthesis of polysubstituted pyridines through sequential metal-catalyzed cross-coupling reactions. The bromine at the 2-position is generally more reactive towards certain coupling conditions than the one at the 3-position, enabling selective functionalization.

Modern synthetic methodologies, such as the Suzuki and Negishi cross-coupling reactions, are frequently employed to introduce a wide variety of substituents onto the pyridine core. nih.govescholarship.org These reactions involve the palladium-catalyzed coupling of the bromopyridine with organoboron or organozinc reagents, respectively. By carefully choosing the reaction conditions and coupling partners, chemists can introduce alkyl, aryl, or other functional groups at one or both bromine positions. This stepwise approach provides a powerful tool for creating a library of highly decorated pyridine derivatives, which are difficult to access through traditional methods. This controlled, regioselective synthesis is crucial for building complex molecules where the precise placement of substituents is essential for their function.

Table 1: Representative Cross-Coupling Reactions for Pyridine Functionalization

| Reaction Type | Catalyst System (Typical) | Substrates | Product Type |

| Suzuki Coupling | Pd(PPh₃)₄ / Base (e.g., Na₂CO₃) | Aryl/Alkyl Boronic Acids | Aryl/Alkyl-substituted Pyridines |

| Negishi Coupling | Pd(PPh₃)₄ | Organozinc Reagents | Aryl/Alkyl-substituted Pyridines |

| Buchwald-Hartwig | Pd Catalyst / Ligand / Base | Amines, Alcohols | Amino/Alkoxy-substituted Pyridines |

This table illustrates common cross-coupling reactions applicable to halopyridines like this compound for creating substituted analogues.

This compound is also a strategic precursor for the construction of fused heterocyclic systems, where another ring is built onto the pyridine core. A prominent example is the synthesis of imidazo[1,2-a]pyridines, a scaffold found in numerous biologically active molecules. nih.govnih.gov

The synthesis of imidazo[1,2-a]pyridines typically begins with a 2-aminopyridine (B139424) derivative. nih.gov Starting from this compound, one of the bromo groups can be selectively converted into an amino group through reactions like the Buchwald-Hartwig amination. This transformation yields a 2-amino-3-bromopyridine (B76627) intermediate. This intermediate can then undergo a cyclization reaction, for instance, by reacting with an α-haloketone. In this process, the endocyclic nitrogen of the pyridine ring first displaces the halide on the ketone, followed by an intramolecular condensation involving the 2-amino group, which closes the five-membered imidazole (B134444) ring to form the fused imidazopyridine system. nih.govnih.gov This strategy demonstrates how this compound can be elaborated into more complex, bicyclic structures of significant interest in medicinal chemistry.

Medicinal Chemistry and Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs. The ability to generate diverse and highly substituted pyridine derivatives from this compound makes it a cornerstone for drug discovery programs.

Research has shown that derivatives of this compound are key components in the synthesis of potent, pharmacologically active molecules. A notable example is its use in the development of neuroprotective agents. Specifically, a derivative of this compound is a precursor to the aminopropyl carbazole (B46965) known as (-)-P7C3-S243. This molecule has demonstrated significant neuroprotective properties, showing efficacy in animal models of Parkinson's disease and promoting hippocampal neurogenesis. The synthesis of such complex agents highlights the utility of the dibromomethoxypyridine scaffold in creating molecules that can cross the blood-brain barrier and exert beneficial effects in the central nervous system.

Table 2: Pharmacological Applications of this compound Derivatives

| Therapeutic Area | Target/Mechanism | Example Molecule Class | Key Finding |

| Neurodegeneration | Neuroprotection | Aminopropyl Carbazoles (e.g., (-)-P7C3-S243) | Protects neurons in models of Parkinson's disease and promotes neurogenesis. |

| Alzheimer's Disease | Gamma-Secretase Modulation | Methoxypyridine-containing tetracycles | Insertion of the methoxypyridine motif improves Aβ42 reduction and drug-like properties. |

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, involving the synthesis and testing of numerous analogues of a biologically active "lead" compound to determine which chemical features are essential for its activity and to optimize its properties. The chemical versatility of this compound makes it an invaluable tool for SAR studies.

By using the selective cross-coupling reactions described in section 6.1.1, medicinal chemists can systematically and independently vary the substituents at the 2- and 3-positions of the pyridine ring. This allows for a detailed exploration of the chemical space around the core scaffold. For example, researchers can investigate how changes in the size, electronics, or hydrogen-bonding capacity of the substituents at these positions impact the compound's binding affinity to a biological target, its selectivity, and its metabolic stability. This systematic modification is a key part of the lead optimization process, which aims to transform a promising but imperfect lead compound into a viable drug candidate with improved potency and a better pharmacokinetic profile. The development of pyridine-derived gamma-secretase modulators, for instance, heavily relies on such SAR exploration to fine-tune the molecule's interaction with the enzyme complex.

Agrochemical Development (e.g., Fungicides, Herbicides)

The pyridine ring is also a common structural motif in modern agrochemicals, including fungicides and herbicides. This compound serves as a versatile starting material for the synthesis of novel compounds with potential applications in crop protection.

The development of new agrochemicals is driven by the need for compounds with high efficacy, novel modes of action to combat resistance, and favorable environmental profiles. The functional group handles on this compound allow for the construction of various pyridine-based scaffolds known to possess agrochemical activity. For example, certain substituted picolinates (derivatives of pyridine carboxylic acids) have been developed as potent herbicides. Similarly, fused pyridine systems like pyrido[2,3-d]pyrimidines and other heterocyclic structures derived from pyridine precursors have shown promising herbicidal or fungicidal properties. By using this compound as a core, researchers can generate libraries of diverse derivatives for high-throughput screening to identify new herbicidal and fungicidal leads. The ability to readily modify the substitution pattern is crucial for optimizing activity against specific weeds or fungal pathogens while ensuring selectivity and safety for the crops.

Materials Science Applications (e.g., Fluorescent Materials, Specialty Polymers)

Extensive research into the applications of this compound in materials science, specifically in the development of novel fluorescent materials and specialty polymers, has yet to yield specific, published findings. Searches for dedicated studies on the direct use of this compound as a primary building block for such materials did not provide detailed research outcomes, photophysical data, or characterizations of resulting polymers.

However, without specific studies, any discussion of its role in these applications remains speculative. Detailed findings, including data on fluorescence quantum yields, emission spectra, polymer chain lengths, or thermal properties, which would typically be presented in data tables, are not available. Further investigation and dedicated research would be necessary to fully determine the potential of this compound in the field of materials science.

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for 2,3-Dibromo-6-methoxypyridine, and how can reaction conditions be optimized?

- Methodology :

- Direct bromination : Start with 6-methoxypyridine and employ selective bromination using reagents like Br₂ in acetic acid or HBr/H₂O₂ under controlled temperatures (40–60°C) to achieve regioselectivity at the 2- and 3-positions .

- Cross-coupling : Utilize Suzuki-Miyaura reactions with boronic acids and palladium catalysts (e.g., Pd(PPh₃)₄) to introduce functional groups post-bromination. Optimize solvent systems (toluene/EtOH) and base (K₂CO₃) for higher yields .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures is recommended for isolating high-purity product .

Q. What spectroscopic techniques are effective for characterizing this compound?

- Key Techniques :

- ¹H/¹³C NMR : Expect distinct signals for methoxy (-OCH₃) protons at δ ~3.8–4.0 ppm and aromatic protons influenced by bromine’s electron-withdrawing effects (downfield shifts). Use deuterated solvents (CDCl₃ or DMSO-d₆) .

- IR Spectroscopy : Look for C-Br stretches (~500–600 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (M⁺) at m/z ~265.92 (C₆H₅Br₂NO⁺) .

Q. How can researchers assess the purity of this compound?

- Analytical Methods :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to resolve impurities .

- Melting Point Analysis : Compare observed values (e.g., 95–98°C) against literature data. Discrepancies >2°C suggest impurities .

- Elemental Analysis : Verify Br and N content (±0.3% tolerance) to confirm stoichiometry .

Advanced Research Questions

Q. How do steric and electronic effects of bromine substituents influence reactivity in cross-coupling reactions?

- Mechanistic Insights :

- The 2,3-dibromo configuration creates steric hindrance, slowing oxidative addition in Pd-catalyzed reactions. Electron-withdrawing bromines reduce electron density at the pyridine ring, favoring nucleophilic aromatic substitution (SNAr) over metal-mediated coupling .

- Example : In Suzuki reactions, use bulky ligands (e.g., SPhos) to enhance catalytic efficiency. Optimize temperature (80–100°C) to overcome kinetic barriers .

Q. What challenges arise in X-ray crystallographic analysis of this compound?

- Crystallography Workflow :

- Data Collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) is recommended due to heavy Br atoms causing absorption effects .

- Refinement : Use SHELXL for anisotropic displacement parameters. Address twinning or disorder by refining occupancy ratios for Br atoms .

- Key Metrics : Target R-factor <5% and wR₂ <10% for reliable structural elucidation .

Q. What are the mechanistic implications of bromine/methoxy groups in biological activity?

- Structure-Activity Relationships (SAR) :

- Bromine : Enhances lipophilicity and binding affinity to hydrophobic enzyme pockets (e.g., kinase inhibitors). Its polarizability facilitates halogen bonding with protein residues .

- Methoxy Group : Participates in hydrogen bonding with active-site residues (e.g., Asp/Glu). Methylation at the 6-position may reduce metabolic degradation .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported synthetic yields of this compound derivatives?

- Root Causes :

- Regioselectivity Issues : Competing bromination at the 4-position may occur if reaction temperatures exceed 60°C, leading to byproducts .

- Catalyst Degradation : Pd catalysts may deactivate in the presence of excess HBr; use fresh batches or stabilize with ligands like PPh₃ .

- Resolution :

- Replicate Conditions : Cross-validate methods using high-purity starting materials and inert atmospheres (N₂/Ar).

- Analytical Cross-Check : Compare HPLC and NMR data across studies to identify unaccounted impurities .

Synthetic Optimization Table

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | Br₂, AcOH, 50°C, 12 h | 65–70 | |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, toluene/EtOH, 105°C | 45–55 | |

| Purification | Silica gel (hexane:EtOAc = 4:1) | >95% purity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。